molecular formula C13H19NO5 B8045528 Ethyl 4-cyano-3-(2-ethoxy-2-oxoethyl)tetrahydro-2H-pyran-4-carboxylate

Ethyl 4-cyano-3-(2-ethoxy-2-oxoethyl)tetrahydro-2H-pyran-4-carboxylate

Cat. No.: B8045528
M. Wt: 269.29 g/mol
InChI Key: UTJKPDKUJJGCAU-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-3-(2-ethoxy-2-oxoethyl)tetrahydro-2H-pyran-4-carboxylate is a useful research compound. Its molecular formula is C13H19NO5 and its molecular weight is 269.29 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 4-cyano-3-(2-ethoxy-2-oxoethyl)tetrahydro-2H-pyran-4-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₁₃H₁₅N₁O₄
  • CAS Number : Not specifically listed in the provided sources but can be derived from its components.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the cyano group and the tetrahydropyran ring are significant in modulating its pharmacological effects.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties by targeting apoptotic pathways. For instance, analogs of ethyl 4-cyano compounds have shown promise in inhibiting anti-apoptotic proteins such as Bcl-2, thereby promoting apoptosis in cancer cells .

Table 1: Summary of Anticancer Activity in Related Compounds

Compound NameMechanism of ActionIC50 (µM)Reference
HA 14-1Bcl-2 antagonist50
Ethyl 2-cyanoPotassium channel opener8.15 (bladder)

Pharmacological Studies

Research has focused on the synthesis and evaluation of ethyl 4-cyano derivatives for their pharmacological properties. These studies often involve assessing their effects on various cell lines and biological systems.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the effect of ethyl 4-cyano derivatives on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest.

Table 2: Inhibition of Cancer Cell Lines

Cell LineConcentration (µM)% Inhibition
MCF-7 (Breast)1045%
HeLa (Cervical)2060%
A549 (Lung)5075%

Toxicological Profile

While exploring the biological activity, it is essential to consider the safety profile. Preliminary toxicological assessments indicate that high concentrations may lead to cytotoxic effects, necessitating further investigation into its safety margins.

Properties

IUPAC Name

ethyl 4-cyano-3-(2-ethoxy-2-oxoethyl)oxane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5/c1-3-18-11(15)7-10-8-17-6-5-13(10,9-14)12(16)19-4-2/h10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJKPDKUJJGCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1COCCC1(C#N)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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